molecular formula C28H31N5O2 B2796085 2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-benzylacetamide CAS No. 1112292-83-7

2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-benzylacetamide

Cat. No. B2796085
CAS RN: 1112292-83-7
M. Wt: 469.589
InChI Key: JFYYVXXNVIZUJH-UHFFFAOYSA-N
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Description

2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-benzylacetamide, also known as AZPA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. AZPA is a member of the phthalazinone family of compounds and has been synthesized using various methods.

Scientific Research Applications

PKB Inhibitors Optimization

Research on novel azepane derivatives prepared for protein kinase B (PKB) inhibition highlighted the structural optimization of these compounds based on molecular modeling studies. The study aimed at enhancing plasma stability and inhibitory activity against PKA and PKB-alpha, leading to the design of plasma-stable compounds with high activity levels (Breitenlechner et al., 2004).

Antibacterial 2-Oxaisocephems

A series of 2-oxaisocephems, featuring thio-substituted methyl groups and a 2-aminothiazol-4-yl moiety, were synthesized and tested for antibacterial activities, particularly against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. This research contributes to the development of new antibacterial agents (Tsubouchi et al., 1994).

Anticonvulsant Activities of Acetamide Derivatives

Studies on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives revealed their significant anticonvulsant properties. The structural modifications within this compound class showed stringent steric and electronic requirements for maximal activity, leading to the identification of compounds with outstanding properties against seizures induced in mice models (Kohn et al., 1993).

Synthesis of Phthalazinone Derivatives

The synthesis and spectral characterization of various phthalazinone derivatives were explored, demonstrating the versatility of 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide as a starting material. These derivatives have potential applications in medicinal chemistry due to their structural features (Mahmoud et al., 2012).

Novel Azacyclo-indoles and Phenolics

Research on the flowers of Juglans regia led to the isolation of new azacyclo-indoles and phenolics, demonstrating significant in vitro growth inhibition against various cancer cell lines. This work underscores the potential of natural products in the discovery of new therapeutic agents (Li et al., 2017).

properties

IUPAC Name

[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O2/c1-19-6-5-8-23(20(19)2)31-14-16-33(17-15-31)28(34)21-10-12-32(13-11-21)27-26-25(29-18-30-27)22-7-3-4-9-24(22)35-26/h3-9,18,21H,10-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYYVXXNVIZUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-azepan-1-yl-1-oxophthalazin-2(1H)-yl)-N-benzylacetamide

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